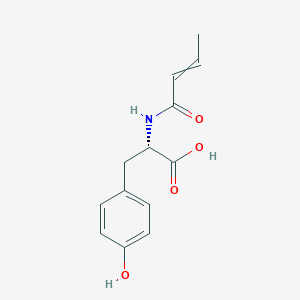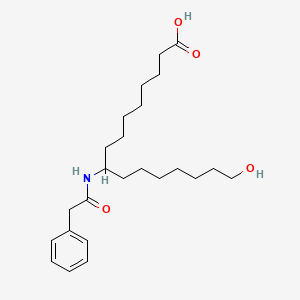
16-Hydroxy-9-(2-phenylacetamido)hexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Hydroxy-9-(2-phenylacetamido)hexadecanoic acid is a hydroxy fatty acid derivative with a complex structure that includes both hydroxyl and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of hexadecanoic acid with hydrogen peroxide in the presence of a suitable catalyst to introduce the hydroxyl group . The phenylacetamido group can be introduced through an amide formation reaction using phenylacetic acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
16-Hydroxy-9-(2-phenylacetamido)hexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group for substitution reactions.
Major Products Formed
Oxidation: Formation of 16-oxo-9-(2-phenylacetamido)hexadecanoic acid or 16-carboxy-9-(2-phenylacetamido)hexadecanoic acid.
Reduction: Formation of 16-hydroxy-9-(2-phenylamino)hexadecanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
16-Hydroxy-9-(2-phenylacetamido)hexadecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialized surfactants, lubricants, and polymers.
Mécanisme D'action
The mechanism of action of 16-Hydroxy-9-(2-phenylacetamido)hexadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, such as enzyme activity or signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
16-Hydroxyhexadecanoic acid: A simpler hydroxy fatty acid without the phenylacetamido group.
9-(2-Phenylacetamido)hexadecanoic acid: Lacks the hydroxyl group at the 16th position.
Uniqueness
16-Hydroxy-9-(2-phenylacetamido)hexadecanoic acid is unique due to the presence of both hydroxyl and phenylacetamido groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
833484-13-2 |
|---|---|
Formule moléculaire |
C24H39NO4 |
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
16-hydroxy-9-[(2-phenylacetyl)amino]hexadecanoic acid |
InChI |
InChI=1S/C24H39NO4/c26-19-13-6-2-4-11-17-22(16-10-3-1-5-12-18-24(28)29)25-23(27)20-21-14-8-7-9-15-21/h7-9,14-15,22,26H,1-6,10-13,16-20H2,(H,25,27)(H,28,29) |
Clé InChI |
CAOXSXXCTFSPAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC(CCCCCCCC(=O)O)CCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide](/img/structure/B14207314.png)
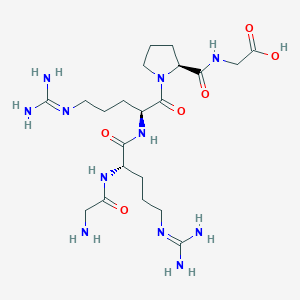
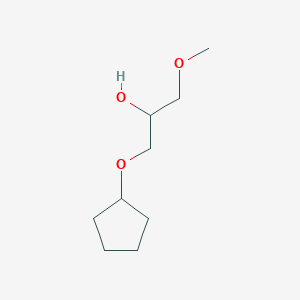
![Morpholine, 4-[1-(2-thiazolyl)cyclohexyl]-](/img/structure/B14207331.png)
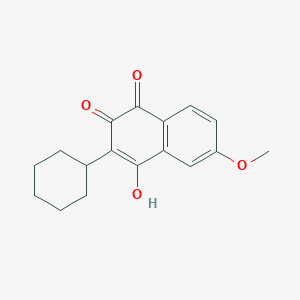
![Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]-](/img/structure/B14207346.png)
![[(6R)-6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14207349.png)
![3-Methyl-1,3,5,10-tetrahydrocyclohepta[4,5]pyrrolo[3,2-c]pyridin-9(2H)-one](/img/structure/B14207355.png)
![4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid](/img/structure/B14207357.png)
![3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14207364.png)
![(4'-tert-Butyl[1,1'-biphenyl]-4-yl)(diphenyl)phosphane](/img/structure/B14207366.png)
![4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid](/img/structure/B14207372.png)
![3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14207380.png)
